
Di-1-propenyl sulfide, (Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-1-propenyl sulfide, (Z,Z)-: is an organic sulfide that is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions . It is known for its distinctive aroma and is used as a flavoring agent in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di-1-propenyl sulfide, (Z,Z)- typically involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, di-1-propenyl sulfide, (Z,Z)- can be produced through the distillation of garlic oil, which contains a mixture of sulfur-containing compounds. The compound is then isolated and purified using techniques such as gas chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Di-1-propenyl sulfide, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Di-1-propenyl sulfide, (Z,Z)- is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is a subject of research for its role in the health benefits associated with garlic consumption .
Industry: In the food industry, di-1-propenyl sulfide, (Z,Z)- is used as a flavoring agent to impart a garlic-like aroma to various food products .
Wirkmechanismus
The mechanism by which di-1-propenyl sulfide, (Z,Z)- exerts its effects involves its interaction with cellular components. The compound can modify proteins and enzymes through the formation of disulfide bonds, affecting their function. It also interacts with cellular membranes, altering their permeability and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Diallyl disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial properties.
Allyl methyl sulfide: A compound with a similar structure but different functional groups, also found in garlic and onions.
Uniqueness: Di-1-propenyl sulfide, (Z,Z)- is unique due to its specific configuration and the presence of two prop-1-en-1-yl groups. This configuration contributes to its distinct aroma and reactivity compared to other sulfur-containing compounds .
Eigenschaften
CAS-Nummer |
37981-36-5 |
|---|---|
Molekularformel |
C6H10S |
Molekulargewicht |
114.21 g/mol |
IUPAC-Name |
(Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |
InChI-Schlüssel |
RJDJXOBGMMKPMH-GLIMQPGKSA-N |
Isomerische SMILES |
C/C=C\S/C=C\C |
Kanonische SMILES |
CC=CSC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


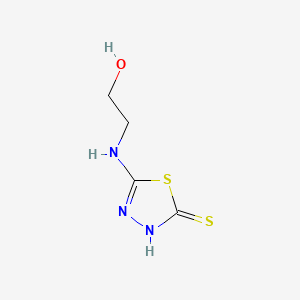
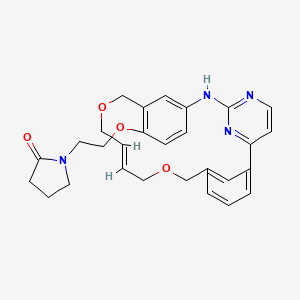
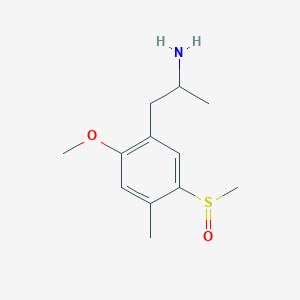
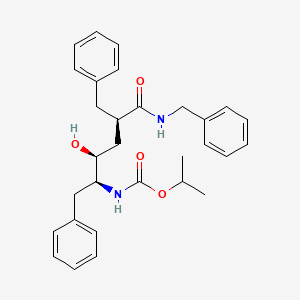
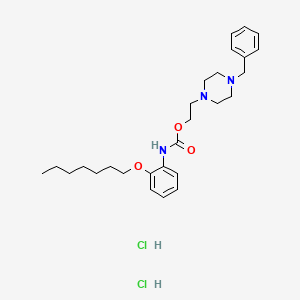


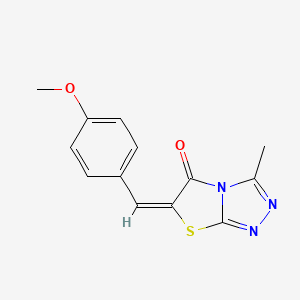
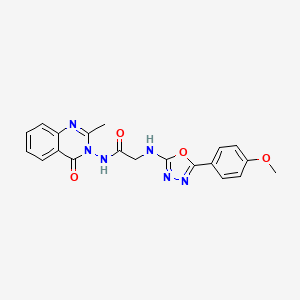
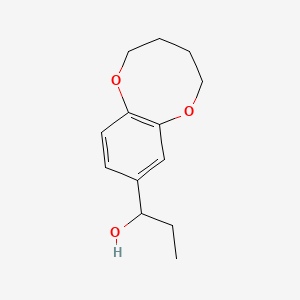
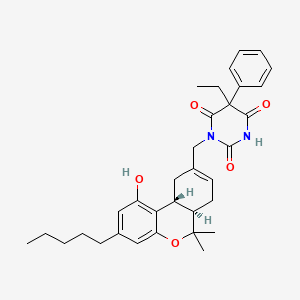
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


